molecular formula C11H13N3O2S B13874165 2-(4-Methanesulfonyl-phenyl)-5-methyl-2H-pyrazol-3-ylamine

2-(4-Methanesulfonyl-phenyl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B13874165
M. Wt: 251.31 g/mol
InChI Key: RSNJTBAMNRWHNC-UHFFFAOYSA-N
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Description

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of 4-methylsulfonylacetophenone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a combination of aldehydes, ketones, and hydrazines are reacted together in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as copper or palladium, to facilitate the cyclization process . Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine stands out due to its unique structural features, such as the presence of both a methyl group and a methylsulfonylphenyl group. These modifications can enhance its selectivity and potency as a COX-2 inhibitor while potentially reducing side effects .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine

InChI

InChI=1S/C11H13N3O2S/c1-8-7-11(12)14(13-8)9-3-5-10(6-4-9)17(2,15)16/h3-7H,12H2,1-2H3

InChI Key

RSNJTBAMNRWHNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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